butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrate
Overview
Description
LEE011 (succinate hydrate), also known as ribociclib succinate hydrate, is a highly specific inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. By inhibiting CDK4/6, LEE011 (succinate hydrate) can effectively halt the proliferation of cancer cells, making it a valuable compound in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LEE011 (succinate hydrate) involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the succinate salt to enhance the compound’s solubility and stability .
Industrial Production Methods: Industrial production of LEE011 (succinate hydrate) follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the final product’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions: LEE011 (succinate hydrate) primarily undergoes substitution reactions due to the presence of reactive functional groups such as the piperazinyl and pyrrolo[2,3-d]pyrimidine moieties. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving LEE011 (succinate hydrate) include strong acids and bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from the reactions of LEE011 (succinate hydrate) depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with modified functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
LEE011 (succinate hydrate) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the mechanisms of CDK4/6 inhibition. In biology, it is used to investigate the role of CDK4/6 in cell cycle regulation and cancer progression. In medicine, LEE011 (succinate hydrate) is being explored as a potential treatment for various types of cancer, including breast cancer and neuroblastoma. In industry, it is used in the development of new cancer therapies and as a reference standard in quality control processes .
Mechanism of Action
The mechanism of action of LEE011 (succinate hydrate) involves the selective inhibition of CDK4/6. By binding to these kinases, LEE011 (succinate hydrate) prevents the phosphorylation of the retinoblastoma protein (Rb), a key regulator of the cell cycle. This inhibition leads to cell cycle arrest in the G1 phase, preventing cancer cells from proliferating. The molecular targets of LEE011 (succinate hydrate) include the cyclin D-CDK4/6 complex and the Rb protein .
Comparison with Similar Compounds
LEE011 (succinate hydrate) is part of a class of CDK4/6 inhibitors that also includes palbociclib and abemaciclib. Compared to these compounds, LEE011 (succinate hydrate) has shown a high degree of selectivity for CDK4/6, with minimal off-target effects. This selectivity makes it a valuable option for cancer treatment, as it can effectively inhibit cancer cell proliferation while minimizing side effects. Other similar compounds include palbociclib and abemaciclib, which also target CDK4/6 but may have different pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N8O.C4H6O4.H2O/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30;5-3(6)1-2-4(7)8;/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28);1-2H2,(H,5,6)(H,7,8);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJOFPMHNJJJSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5.C(CC(=O)O)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.